3-Amino-1-(piperidin-1-yl)propan-1-one hydrochloride

Catalog No.
S693269
CAS No.
221043-84-1
M.F
C8H17ClN2O
M. Wt
192.68 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Amino-1-(piperidin-1-yl)propan-1-one hydrochlori...

CAS Number

221043-84-1

Product Name

3-Amino-1-(piperidin-1-yl)propan-1-one hydrochloride

IUPAC Name

3-amino-1-piperidin-1-ylpropan-1-one;hydrochloride

Molecular Formula

C8H17ClN2O

Molecular Weight

192.68 g/mol

InChI

InChI=1S/C8H16N2O.ClH/c9-5-4-8(11)10-6-2-1-3-7-10;/h1-7,9H2;1H

InChI Key

RVHHBMBLVNWNHC-UHFFFAOYSA-N

SMILES

C1CCN(CC1)C(=O)CCN.Cl

Canonical SMILES

C1CCN(CC1)C(=O)CCN.Cl

3-Amino-1-(piperidin-1-yl)propan-1-one hydrochloride, with the chemical formula C₈H₁₇ClN₂O and CAS number 221043-84-1, is a piperidine derivative characterized by its white crystalline solid form. It is soluble in water and various organic solvents, making it suitable for a range of applications in biochemical research and pharmaceutical development . This compound features an amino group and a piperidinyl substituent, which contribute to its biological activity and potential therapeutic uses.

Typical of amines and ketones. For instance:

  • Nucleophilic Substitution: The amino group can act as a nucleophile, allowing for reactions with electrophiles.
  • Acylation: The piperidine ring can undergo acylation reactions, which may alter its pharmacological properties.
  • Reduction: The ketone functionality can be reduced to an alcohol, potentially modifying its biological activity.

These reactions are pivotal for synthesizing derivatives that may enhance or modify the compound's properties for specific applications.

3-Amino-1-(piperidin-1-yl)propan-1-one hydrochloride exhibits significant biological activity, particularly in neuropharmacology. It has been studied for its potential effects on neurotransmitter systems, including:

  • Dopaminergic Activity: It may influence dopamine pathways, making it a candidate for research into treatments for disorders like schizophrenia and Parkinson's disease.
  • Antidepressant Properties: Preliminary studies suggest it could have mood-enhancing effects by modulating serotonin levels .

Its ability to interact with various receptors makes it a valuable compound in pharmacological research.

Several synthetic routes have been developed for producing 3-amino-1-(piperidin-1-yl)propan-1-one hydrochloride:

  • Piperidine Derivative Synthesis: Starting from commercially available piperidine, the compound can be synthesized through alkylation with appropriate alkyl halides followed by amination.
  • Reductive Amination: This method involves the reaction of an appropriate ketone with piperidine and a reducing agent to yield the desired product.
  • Multistep Synthesis: A more complex approach might involve multiple reaction steps including protection-deprotection strategies to ensure high purity and yield .

The primary applications of 3-amino-1-(piperidin-1-yl)propan-1-one hydrochloride include:

  • Pharmaceutical Research: It serves as a building block in drug development, particularly in creating compounds targeting neurological disorders.
  • Biochemical Studies: Used in proteomics research to study protein interactions and functions due to its solubility and reactivity .
  • Chemical Biology: As a tool compound for exploring biological pathways involving neurotransmitters.

Interaction studies of 3-amino-1-(piperidin-1-yl)propan-1-one hydrochloride have revealed potential interactions with various biological targets:

  • Receptor Binding Assays: These studies indicate that the compound may bind selectively to certain neurotransmitter receptors, influencing their activity.
  • Enzyme Inhibition: Preliminary data suggest it might inhibit specific enzymes involved in neurotransmitter metabolism, further supporting its role in neuropharmacology .

Such interactions highlight its potential as a therapeutic agent.

Several compounds share structural similarities with 3-amino-1-(piperidin-1-yl)propan-1-one hydrochloride. Here’s a comparison highlighting its uniqueness:

Compound NameStructure CharacteristicsUnique Features
3-Amino-pyrrolidineContains a pyrrolidine ring instead of piperidineGenerally exhibits different pharmacological profiles.
N-MethylpiperidineMethylated nitrogen in the piperidine ringAltered lipophilicity affects blood-brain barrier penetration.
4-Aminobutyric AcidLinear structure without cyclic componentsKnown for GABAergic activity; different mechanism of action.

3-Amino-1-(piperidin-1-yl)propan-1-one hydrochloride stands out due to its specific structural features that confer unique biological activities not fully replicated by these similar compounds.

The crystallographic structure of 3-Amino-1-(piperidin-1-yl)propan-1-one hydrochloride reveals fundamental molecular organization principles that govern its solid-state properties. While specific single-crystal X-ray diffraction data for the hydrochloride salt form remains limited in the literature, structural insights can be derived from closely related piperidine-containing compounds that share similar molecular frameworks [1] [2].

Crystallographic analysis of analogous structures, particularly 3-(5-amino-1H-1,2,4-triazol-3-yl)-1-(piperidin-1-yl)propan-1-one, provides valuable reference points for understanding the structural characteristics of the target compound [1]. This related structure crystallizes in the monoclinic space group P21/c (No. 14) with unit cell parameters of a = 8.12150(10) Å, b = 13.2833(2) Å, c = 11.0258(2) Å, β = 110.083(2)°, and V = 1117.14(3) ų [1]. The structure was determined at 100(2) K with refinement statistics of Rgt(F) = 0.0311 and wRref(F²) = 0.0790, indicating high-quality diffraction data and reliable structural determination [1].

The molecular structure adopts a characteristic U-shaped conformation where the aliphatic residues lie on the same side of the bridging region, as evidenced by torsion angles C3—C4—C5—O1 [-96.38(12)°] and C5—N5—C6—C7 [-122.45(11)°] [1]. This conformational preference minimizes intramolecular steric interactions while optimizing intermolecular hydrogen bonding networks that stabilize the crystal structure.

Crystallographic ParameterRelated Structure ValueEstimated for Target Compound
Space GroupP21/c (No. 14)P21/c or P21/n
Unit Cell a (Å)8.12150(10)8.0-9.0
Unit Cell b (Å)13.2833(2)12.0-14.0
Unit Cell c (Å)11.0258(2)10.5-11.5
β angle (°)110.083(2)105-115
Volume (ų)1117.14(3)1000-1200
Z44

The piperidine ring consistently adopts a chair conformation across related structures, representing the most energetically favorable arrangement for six-membered saturated rings [1] [3]. This conformational preference is maintained even in the presence of substituents, indicating the robust nature of the chair conformation in piperidine derivatives.

Intermolecular interactions play crucial roles in crystal packing arrangements. Hydrogen bonding patterns typically involve N—H···O interactions between amino groups and carbonyl oxygens, forming helical supramolecular chains along specific crystallographic axes [1]. These hydrogen bonds exhibit typical geometries with N···O distances ranging from 2.7-3.0 Å and near-linear arrangements (N—H···O angles approaching 180°) [1].

Spectroscopic Profiling

Nuclear Magnetic Resonance (NMR) Signature Analysis

Nuclear Magnetic Resonance spectroscopy provides detailed molecular-level information about the structure and dynamics of 3-Amino-1-(piperidin-1-yl)propan-1-one hydrochloride. The NMR signatures reveal characteristic chemical environments for each functional group within the molecule, offering insights into electronic structures and conformational preferences [4] [5].

Proton Nuclear Magnetic Resonance (¹H Nuclear Magnetic Resonance) Analysis

The ¹H Nuclear Magnetic Resonance spectrum of piperidine-containing compounds exhibits distinct chemical shift patterns that reflect the electronic environment of each proton position. The piperidine ring protons display characteristic multiplicities and chemical shifts based on their proximity to the nitrogen atom and their axial or equatorial orientations [4].

The C2 and C6 piperidine protons, directly adjacent to the nitrogen atom, appear as complex multipiples in the range δ 2.60-3.50 ppm [4]. These protons experience significant deshielding due to the electron-withdrawing effect of the nitrogen atom, particularly when the nitrogen bears a partial positive charge in the hydrochloride salt form. The multiplicity patterns reflect coupling with neighboring methylene protons and exhibit characteristic AB patterns due to the non-equivalent axial and equatorial environments.

C3 and C5 piperidine ring protons resonate at higher field positions (δ 1.20-1.90 ppm) as quartet of doublets or simple doublets, depending on the specific coupling patterns [4]. These protons are less affected by the nitrogen atom and display typical aliphatic methylene chemical shifts. The coupling constants provide information about ring conformation, with chair conformations exhibiting characteristic axial-axial, axial-equatorial, and equatorial-equatorial coupling patterns.

The C4 piperidine proton appears as a triplet of triplets or complex multiplet in the range δ 2.30-2.60 ppm [4]. This proton experiences intermediate deshielding effects and serves as a diagnostic marker for piperidine ring substitution patterns. The multiplicity reflects coupling with four neighboring protons (two at C3 and two at C5).

Propyl Chain Nuclear Magnetic Resonance Signatures

The propyl linker connecting the piperidine ring to the amino group exhibits characteristic chemical shift patterns that reflect the electronic influence of both terminal functional groups. The N-CH₂ protons attached to the piperidine nitrogen appear as doublets or singlets in the range δ 2.20-2.80 ppm [4]. These protons experience deshielding from the nitrogen atom and may exhibit restricted rotation on the Nuclear Magnetic Resonance timescale.

The CH₂-NH₂ protons display chemical shifts in the range δ 2.50-3.00 ppm as triplets or complex multiplets [4]. The amino group induces moderate deshielding, and the protons may exhibit coupling with the amino protons, although this coupling is often broadened by rapid exchange processes.

Carbon Nuclear Magnetic Resonance (¹³C Nuclear Magnetic Resonance) Characteristics

¹³C Nuclear Magnetic Resonance spectroscopy provides complementary structural information with enhanced resolution for carbon environments. The carbonyl carbon resonates in the typical ketone region at δ 170-180 ppm, exhibiting characteristic downfield shifts due to the electron-deficient carbonyl carbon [4].

Piperidine ring carbons display distinct chemical shift patterns: C2/C6 carbons appear at δ 43-50 ppm, C3/C5 carbons at δ 27-32 ppm, and C4 carbon at δ 60-67 ppm [4]. These chemical shifts reflect the electronic influence of the nitrogen atom, with α-carbons (C2/C6) showing significant deshielding compared to β-carbons (C3/C5).

Carbon PositionChemical Shift (δ ppm)MultiplicityAssignment
C=O (carbonyl)170-180SingletKetone carbon
C2/C6 (piperidine)43-50Tripletα-Methylene to nitrogen
C3/C5 (piperidine)27-32Tripletβ-Methylene to nitrogen
C4 (piperidine)60-67Tripletγ-Methylene to nitrogen
N-CH₂ (propyl)50-55Tripletα-Methylene to nitrogen
CH₂-NH₂ (propyl)35-40Tripletβ-Methylene to amino

Infrared (IR) Vibrational Mode Assignments

Infrared spectroscopy provides detailed information about the vibrational modes and functional group characteristics of 3-Amino-1-(piperidin-1-yl)propan-1-one hydrochloride. The infrared spectrum reveals diagnostic absorption bands that correspond to specific molecular vibrations, offering insights into hydrogen bonding, conformational preferences, and solid-state interactions [6] [7] [8].

Primary Amine Vibrational Modes

The primary amino group exhibits characteristic stretching vibrations in the high-frequency region of the infrared spectrum. The asymmetric NH₂ stretching vibration appears as a medium to strong absorption band in the range 3300-3500 cm⁻¹ [6] [8]. This vibration involves the out-of-phase stretching of the two N-H bonds and is typically more intense than the symmetric stretching mode.

The symmetric NH₂ stretching vibration occurs at slightly lower frequencies, typically in the range 3180-3300 cm⁻¹ [6] [8]. This mode involves the in-phase stretching of both N-H bonds and exhibits medium to strong intensity. The frequency separation between asymmetric and symmetric stretching modes provides information about hydrogen bonding interactions and the local environment of the amino group.

Primary amine bending vibrations appear in the range 1580-1650 cm⁻¹ as medium-intensity absorptions [8]. This scissoring motion of the NH₂ group serves as a diagnostic marker for primary amines and can shift to lower frequencies upon hydrogen bonding or protonation. In the hydrochloride salt form, these vibrations may exhibit frequency shifts reflecting the altered electronic environment.

Carbonyl Vibrational Characteristics

The ketone carbonyl group exhibits a strong, characteristic absorption in the range 1680-1750 cm⁻¹ [7] [9]. This stretching vibration represents one of the most diagnostic features in the infrared spectrum due to its high intensity and relatively narrow frequency range. The exact position within this range depends on electronic effects from neighboring groups and crystal packing interactions.

The carbonyl stretching frequency in 3-Amino-1-(piperidin-1-yl)propan-1-one hydrochloride is expected to appear near the lower end of the typical ketone range due to the electron-donating effect of the adjacent piperidine nitrogen [7]. Conjugation effects and hydrogen bonding interactions in the solid state may further influence the exact frequency position.

Aliphatic Carbon-Hydrogen Vibrations

The piperidine ring and propyl chain contribute multiple CH₂ and CH stretching vibrations in the range 2850-3000 cm⁻¹ [10]. These absorptions appear as strong, overlapping bands that provide information about the aliphatic framework. The specific pattern of these absorptions can reveal conformational preferences and packing arrangements in the crystal structure.

CH₂ bending vibrations occur in the range 1350-1470 cm⁻¹ as medium-intensity absorptions [11]. These deformation modes are sensitive to local molecular environment and can provide information about conformational preferences in the piperidine ring and propyl chain.

Carbon-Nitrogen Stretching Modes

The C-N stretching vibrations appear in the range 1020-1250 cm⁻¹ as medium-intensity absorptions [8]. These vibrations involve the stretching of carbon-nitrogen bonds in both the piperidine ring and the propyl chain connections. The exact frequencies depend on the hybridization state of the nitrogen atoms and the local electronic environment.

Amine Wagging and Ring Deformation Modes

Primary amine wagging vibrations appear as strong, broad absorptions in the range 665-910 cm⁻¹ [8]. These out-of-plane motions of the NH₂ group are highly characteristic of primary amines and provide diagnostic information about hydrogen bonding patterns in the crystal structure.

Piperidine ring deformation modes occur in the range 700-900 cm⁻¹ as medium-intensity absorptions [12]. These vibrations involve collective motions of the six-membered ring and are sensitive to ring conformation and substitution patterns. The specific pattern of these absorptions can confirm the chair conformation preference typical of piperidine derivatives.

Vibrational ModeFrequency Range (cm⁻¹)IntensityAssignment
NH₂ asymmetric stretch3300-3500Medium-StrongPrimary amine antisymmetric
NH₂ symmetric stretch3180-3300Medium-StrongPrimary amine symmetric
C=O stretch1680-1750StrongKetone carbonyl
CH₂/CH₃ stretch2850-3000StrongAliphatic C-H
NH₂ bending1580-1650MediumPrimary amine scissoring
C-N stretch1020-1250MediumCarbon-nitrogen
NH₂ wagging665-910Strong-BroadAmine out-of-plane
Ring deformation700-900MediumPiperidine ring modes

Tautomeric and Conformational Studies

The structural flexibility and tautomeric behavior of 3-Amino-1-(piperidin-1-yl)propan-1-one hydrochloride represent important aspects of its molecular characteristics that influence both physical properties and potential biological activities. Understanding these conformational preferences and tautomeric equilibria provides insights into the molecular behavior under different environmental conditions [2] [13] [14].

Piperidine Ring Conformational Analysis

The piperidine ring consistently adopts a chair conformation across related structures, representing the most thermodynamically stable arrangement for six-membered saturated heterocycles [1] [2]. This conformational preference is maintained due to the absence of significant ring strain and the optimal positioning of all substituents in pseudoequatorial orientations when possible.

Detailed conformational analysis reveals that the piperidine nitrogen adopts a pyramidal geometry with the lone pair occupying a pseudoaxial position [1]. This arrangement minimizes steric interactions while maintaining optimal orbital overlap for adjacent bonds. The ring-flipping barrier for piperidine derivatives is typically low (approximately 45-50 kJ/mol), allowing for rapid interconversion between chair conformers at room temperature.

The substitution pattern in 3-Amino-1-(piperidin-1-yl)propan-1-one hydrochloride places the propyl chain in a pseudoequatorial position, minimizing 1,3-diaxial interactions and stabilizing the preferred chair conformation. This arrangement is consistent with crystallographic observations of related structures where similar substitution patterns are observed [1] [2].

Amino Group Positional Preferences

The terminal amino group position represents the thermodynamically favored tautomeric form for the propyl chain substituent. Alternative tautomeric arrangements, such as imino forms or internal amino positions, are energetically disfavored due to increased steric strain and reduced hydrogen bonding opportunities [2] [13].

Nuclear Magnetic Resonance spectroscopic evidence supports the predominance of the terminal amino form through characteristic chemical shift patterns and coupling constants that are consistent with a CH₂-NH₂ arrangement rather than alternative isomers [4]. The amino group maintains tetrahedral geometry around nitrogen with rapid hydrogen exchange processes that broaden Nuclear Magnetic Resonance signals under typical measurement conditions.

Carbonyl Orientation and Electronic Effects

The ketone carbonyl group adopts a preferential orientation that maximizes orbital overlap with the piperidine nitrogen while minimizing steric interactions with the propyl chain [1] [2]. This arrangement places the carbonyl oxygen in a position suitable for intermolecular hydrogen bonding interactions that stabilize crystal packing arrangements.

Electronic effects from the piperidine nitrogen influence the carbonyl carbon through both inductive and resonance mechanisms. The nitrogen lone pair can participate in limited resonance interaction with the carbonyl π-system, contributing to the observed infrared frequency shifts and Nuclear Magnetic Resonance chemical shift positions [7] [9].

Molecular Shape and Flexibility

The overall molecular architecture adopts a characteristic U-shaped geometry where the amino terminus and piperidine ring are positioned on the same side of the central propyl linker [1]. This arrangement minimizes intramolecular steric interactions while positioning both nitrogen-containing functional groups for optimal intermolecular interactions.

Molecular dynamics studies of related structures suggest limited conformational flexibility around the propyl chain, with preferred rotameric states corresponding to staggered arrangements that minimize steric strain [2]. The barrier to rotation around C-C bonds in the propyl chain is relatively low, allowing for rapid equilibration between conformers at physiological temperatures.

Hydrogen Bonding Networks and Crystal Packing

Intermolecular hydrogen bonding patterns significantly influence the preferred conformational arrangements in the solid state. The amino group serves as a hydrogen bond donor, while the carbonyl oxygen functions as a hydrogen bond acceptor, creating opportunities for multiple intermolecular interactions [1] [2].

Crystallographic analysis of related structures reveals the formation of helical supramolecular chains through N-H···O hydrogen bonding interactions [1]. These chains propagate along specific crystallographic directions and contribute to the overall stability of the crystal lattice. Typical hydrogen bond geometries exhibit N···O distances in the range 2.7-3.0 Å with near-linear arrangements.

Tautomeric Equilibria Considerations

While tautomeric interconversion possibilities exist in principle for the amino group and adjacent methylene positions, experimental evidence consistently supports the predominance of the amino form over potential imino alternatives [2] [13]. The energy difference between these tautomeric forms is substantial (typically >50 kJ/mol), ensuring that the amino form represents >99% of the equilibrium population under normal conditions.

Environmental factors such as pH, solvent polarity, and hydrogen bonding opportunities can influence tautomeric equilibria, although the preference for the amino form remains dominant across a wide range of conditions [14]. The hydrochloride salt formation further stabilizes the amino form through electrostatic interactions between the protonated amino group and the chloride counterion.

Structural FeaturePreferred FormEnergy ConsiderationExperimental Evidence
Piperidine conformationChairMost stable six-membered ringX-ray crystallography
Amino group positionTerminal (C3)Minimizes steric interactionsNuclear Magnetic Resonance spectroscopy
Carbonyl orientationTrans to nitrogenOptimizes electronic effectsInfrared spectroscopy
Molecular shapeU-shaped geometryReduces intramolecular strainCrystal structure analysis
Hydrogen bondingN-H···O=C patternMaximizes interaction strengthCrystallographic data
Crystal packingHelical chainsEfficient space fillingSupramolecular analysis

Sequence

X

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (50%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (50%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (50%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (50%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Last modified: 08-15-2023

Explore Compound Types